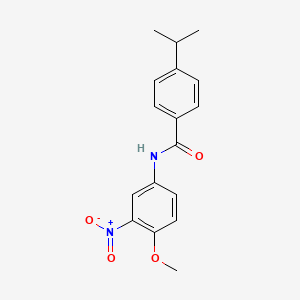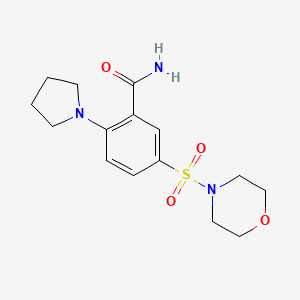![molecular formula C17H21Cl2NO2 B4399967 4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride](/img/structure/B4399967.png)
4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride
Overview
Description
4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005. Since then, it has been used in numerous scientific studies to investigate the role of the histamine H4 receptor in various biological processes.
Mechanism of Action
4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride selectively binds to the histamine H4 receptor and blocks its activation by histamine. The histamine H4 receptor is primarily expressed on immune cells, such as eosinophils, mast cells, and T cells. By blocking the activation of the histamine H4 receptor, this compound can inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It can reduce the infiltration of immune cells into inflamed tissues and inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have anti-allergic effects in animal models of allergic reactions. It can reduce the release of histamine and other mediators from mast cells and inhibit the recruitment of eosinophils to the site of allergic inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to specifically investigate the role of the histamine H4 receptor in biological processes without interfering with other histamine receptors. However, one limitation of this compound is its relatively low potency compared to other histamine H4 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effect in some experiments.
Future Directions
There are several future directions for research involving 4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride. One area of interest is the role of the histamine H4 receptor in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of more potent and selective histamine H4 receptor antagonists for use in both basic and clinical research. Additionally, the therapeutic potential of histamine H4 receptor antagonists for the treatment of inflammatory and allergic diseases in humans remains an active area of investigation.
Scientific Research Applications
4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride has been used in a variety of scientific studies to investigate the role of the histamine H4 receptor in various biological processes. For example, it has been used to study the role of the histamine H4 receptor in inflammation, allergic reactions, and autoimmune diseases.
properties
IUPAC Name |
4-[3-(1-chloronaphthalen-2-yl)oxypropyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c18-17-15-5-2-1-4-14(15)6-7-16(17)21-11-3-8-19-9-12-20-13-10-19;/h1-2,4-7H,3,8-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBQNDLSSPQMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4399886.png)

![(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4399910.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4399919.png)
![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4399923.png)
![2-{2-chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4399935.png)
![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![1-[3-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399943.png)
![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)